Dihexylmercury

Vue d'ensemble

Description

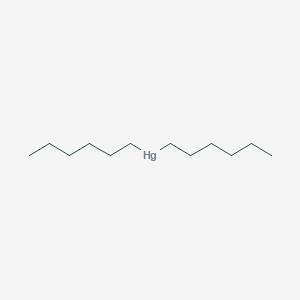

Dihexylmercury is an organomercury compound with the chemical formula ( \text{C}{12}\text{H}{26}\text{Hg} ) It is a member of the alkylmercury family, characterized by the presence of mercury bonded to alkyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dihexylmercury can be synthesized through several methods:

Grignard Reaction: One common method involves the reaction of hexylmagnesium bromide with mercuric chloride. The reaction proceeds as follows: [ 2 \text{C}{13}\text{MgBr} + \text{HgCl}_2 \rightarrow (\text{C}{13})_2\text{Hg} + 2 \text{MgBrCl} ] This reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and safety.

Analyse Des Réactions Chimiques

Types of Reactions: Dihexylmercury undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form mercuric oxide and hexane. This reaction typically requires strong oxidizing agents such as potassium permanganate.

Reduction: Reduction of this compound can yield elemental mercury and hexane. Reducing agents like lithium aluminum hydride can be used for this purpose.

Substitution: this compound can undergo nucleophilic substitution reactions where the hexyl groups are replaced by other nucleophiles. For example, reaction with sodium thiolate can produce hexylthiolate and mercuric thiolate.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Sodium thiolate, polar solvents.

Major Products:

Oxidation: Mercuric oxide, hexane.

Reduction: Elemental mercury, hexane.

Substitution: Hexylthiolate, mercuric thiolate.

Applications De Recherche Scientifique

Applications in Organic Synthesis

1. Catalysis in Organic Reactions

Dihexylmercury has been utilized as a catalyst in organic reactions, particularly in the polymerization processes. Its ability to facilitate reactions involving olefins makes it valuable in producing polymers with specific properties. For instance, it has been reported to enhance the efficiency of certain polymerization reactions, leading to improved yields and product characteristics .

2. Synthesis of Functionalized Organomercurials

DHM can be employed in the synthesis of polyfunctional diorganomercurials, which are important intermediates in organic synthesis. These compounds can undergo further transformations to yield a variety of functionalized products, including pharmaceuticals and agrochemicals. The versatility of DHM allows for the incorporation of various functional groups, making it a key reagent in synthetic chemistry .

Environmental and Biological Research

1. Mercury Speciation Studies

Research into mercury speciation often includes this compound due to its relevance in understanding mercury's behavior in biological systems. Studies have shown that organomercurials like DHM can influence mercury's neurotoxic effects and its interaction with selenium compounds in biological tissues . This research is crucial for elucidating the pathways of mercury toxicity and developing strategies for detoxification.

2. Neurotoxicity Investigations

Case studies involving exposure to organomercury compounds, including this compound, have highlighted their neurotoxic potential. Investigations into the mechanisms of action reveal that this compound, like other organomercurials, can disrupt cellular processes and lead to neurological damage. These findings are essential for understanding the risks associated with mercury exposure in both occupational and environmental contexts .

Data Tables

Case Studies

Case Study 1: Neurotoxic Effects

A notable case involved laboratory personnel exposed to dimethylmercury, which shares similar properties with this compound. The study highlighted severe neurological impairments resulting from mercury exposure, emphasizing the need for stringent safety protocols when handling such compounds .

Case Study 2: Environmental Impact Assessment

Research assessing the environmental impact of organomercury compounds found that this compound could form stable complexes with selenium, influencing its bioavailability and toxicity. Understanding these interactions is critical for developing remediation strategies in contaminated environments .

Mécanisme D'action

Dihexylmercury can be compared with other alkylmercury compounds such as dimethylmercury and diethylmercury:

Dimethylmercury: Highly toxic, volatile, and used in research as a standard for mercury toxicity.

Diethylmercury: Similar in structure to this compound but with shorter alkyl chains, leading to different physical and chemical properties.

Uniqueness of this compound:

Longer Alkyl Chains: The hexyl groups in this compound provide different solubility and reactivity compared to shorter alkyl groups.

Applications: Its unique properties make it suitable for specific applications in organic synthesis and toxicological studies.

Comparaison Avec Des Composés Similaires

- Dimethylmercury

- Diethylmercury

- Diphenylmercury

Dihexylmercury stands out due to its specific chemical structure and the resulting properties, making it a valuable compound for various scientific and industrial applications.

Activité Biologique

Dihexylmercury, a member of the organomercury compounds, has garnered attention due to its biological activity, particularly in toxicological studies and its effects on various biological systems. This article explores the compound’s biological activity, mechanisms of action, and relevant case studies.

Overview of this compound

This compound (C12H26Hg) is an organomercury compound that is primarily used in laboratory settings as a model for studying the toxicological effects of mercury. Its structure consists of two hexyl groups attached to a mercury atom, which contributes to its lipophilicity and potential bioaccumulation in biological systems.

Toxicological Effects

This compound is known for its neurotoxic effects. Studies indicate that it can interfere with neurotransmitter systems and induce oxidative stress in neuronal cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to cellular damage and apoptosis in various cell types.

- Neurotoxicity : this compound has been shown to disrupt synaptic transmission and alter neuronal excitability. Research has demonstrated that exposure can lead to significant changes in calcium homeostasis within neurons, which is critical for neurotransmitter release and overall neuronal function.

- Oxidative Stress : The compound induces oxidative stress by depleting antioxidants such as glutathione, resulting in increased lipid peroxidation and protein damage. This oxidative damage is a key pathway through which this compound exerts its toxic effects .

Case Study 1: Occupational Exposure

A notable case involved workers exposed to this compound during its synthesis. Symptoms reported included neurological deficits, cognitive impairment, and peripheral neuropathy. Blood tests revealed elevated mercury levels, confirming systemic absorption and toxicity.

Case Study 2: Environmental Impact

In aquatic environments, this compound has been implicated in bioaccumulation studies. Fish exposed to contaminated water showed altered behavior and physiological stress responses, indicating that even low concentrations can have significant ecological impacts.

Research Findings

Recent studies have focused on the cellular mechanisms underlying this compound's toxicity:

- Cell Culture Studies : In vitro studies using neuronal cell lines have demonstrated that this compound exposure leads to increased apoptosis rates and alterations in gene expression related to stress response pathways .

- Animal Models : Experiments conducted on rodent models have shown that chronic exposure results in significant neurobehavioral deficits, highlighting the compound's potential for long-term neurological damage .

Comparative Analysis of Organomercury Compounds

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for dihexylmercury, and how can researchers optimize yield and purity?

- Methodological Answer : this compound is typically synthesized via alkylation of mercury halides using Grignard or organolithium reagents. Key steps include strict temperature control (−78°C to 0°C) to prevent side reactions and the use of anhydrous solvents (e.g., THF). Post-synthesis, purification via fractional distillation or column chromatography is critical. Characterization should include <sup>1</sup>H/<sup>13</sup>C NMR to confirm alkyl chain bonding and mercury-carbon coupling, alongside elemental analysis for purity validation .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the alkyl-mercury bond (e.g., <sup>199</sup>Hg NMR if accessible). Infrared (IR) spectroscopy identifies Hg-C stretching vibrations (~450–550 cm⁻¹). Mass spectrometry (MS) with soft ionization (e.g., ESI) verifies molecular mass. For crystalline samples, X-ray diffraction (XRD) provides definitive structural data. Cross-referencing with literature on analogous organomercury compounds ensures accuracy .

Q. How should researchers design toxicity assays for this compound while addressing mercury’s environmental and health risks?

- Methodological Answer : Use in vitro models (e.g., human cell lines) to assess acute toxicity via MTT assays, ensuring proper containment (gloveboxes, fume hoods) to prevent exposure. For environmental impact, employ soil/water microcosms spiked with this compound, followed by ICP-MS to quantify mercury bioaccumulation. Include controls with inorganic mercury (e.g., HgCl₂) for comparative toxicity profiling .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data for this compound be systematically resolved?

- Methodological Answer : Divergent stability data may arise from experimental conditions (e.g., heating rate, atmosphere). Design thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) environments to quantify decomposition kinetics. Pair with differential scanning calorimetry (DSC) to detect phase transitions. Statistical meta-analysis of existing literature, focusing on methodological variances, can identify critical factors (e.g., impurity thresholds) affecting stability .

Q. What strategies are effective in elucidating the reaction mechanisms of this compound in cross-coupling or catalytic processes?

- Methodological Answer : Use isotopically labeled reagents (e.g., D-labeled hexyl groups) to track mercury’s role via kinetic isotope effects. In situ techniques like Raman spectroscopy or XAS (X-ray Absorption Spectroscopy) can monitor intermediate formation. Computational modeling (DFT) predicts transition states and bonding interactions. Compare with analogous dialkylmercury compounds to isolate steric/electronic influences .

Q. How can researchers design experiments to evaluate this compound’s environmental persistence and degradation pathways?

- Methodological Answer : Conduct photolysis studies under UV-Vis light to simulate sunlight-driven degradation, analyzing products via GC-MS. For biotic degradation, incubate with mercury-resistant bacterial strains (e.g., Pseudomonas putida) and quantify Hg release via cold-vapor atomic absorption spectroscopy (CVAAS). Spatial-temporal modeling of degradation byproducts (e.g., hexane, Hg⁰) clarifies environmental fate .

Q. What experimental frameworks address the scarcity of this compound data in peer-reviewed literature?

- Methodological Answer : Prioritize replication of limited studies (e.g., synthesis protocols) with rigorous documentation of variables (solvent purity, catalyst ratios). Publish negative results (e.g., failed catalytic applications) to fill knowledge gaps. Collaborative platforms like open-access journals or preprints accelerate data sharing. Cross-disciplinary approaches (e.g., materials science + toxicology) can uncover novel applications .

Q. Data Analysis & Contradiction Management

Q. How should researchers analyze conflicting spectroscopic data for this compound across studies?

- Methodological Answer : Perform comparative analysis of instrumental parameters (e.g., NMR field strength, MS ionization mode). Validate results using certified reference materials or spike-in experiments. Collaborative inter-laboratory studies reduce equipment-specific biases. Transparent reporting of raw data (e.g., via repositories like Zenodo) enables reanalysis .

Q. What statistical methods are appropriate for interpreting variability in this compound’s reactivity across experimental batches?

- Methodological Answer : Apply multivariate analysis (ANOVA) to identify variables (e.g., temperature, reagent purity) contributing to variability. Bayesian statistics can model uncertainty in low-data contexts. Machine learning (e.g., random forests) may predict optimal synthesis conditions from fragmented datasets .

Q. Ethical & Safety Considerations

Q. What protocols ensure safe handling and disposal of this compound in academic labs?

- Methodological Answer : Use sealed systems (Schlenk lines) for synthesis and storage. Deactivate waste with chelating agents (e.g., EDTA) followed by sulfide precipitation to immobilize Hg. Regular air monitoring with mercury vapor analyzers ensures OSHA compliance. Training modules on mercury-specific PPE (e.g., nitrile gloves, full-face respirators) are mandatory .

Propriétés

IUPAC Name |

dihexylmercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H13.Hg/c2*1-3-5-6-4-2;/h2*1,3-6H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCQMKSGALTBLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Hg]CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26Hg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499724 | |

| Record name | Dihexylmercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10217-65-9 | |

| Record name | Dihexylmercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.